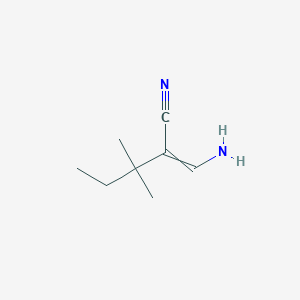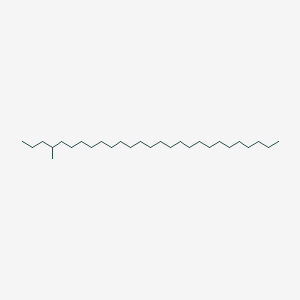
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- is a chemical compound with the molecular formula C13H10F3NO2S and a molecular weight of 301.28 g/mol . It is known for its unique structure, which includes trifluoromethyl groups and diphenyl groups attached to a methanesulfonamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- can be synthesized through several methods. One common approach involves the reaction of methanesulfonamide with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce compounds with modified trifluoromethyl groups .
Aplicaciones Científicas De Investigación
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups and diphenyl groups contribute to its reactivity and ability to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares structural similarities with methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- and is used in similar applications.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Another related compound with applications in organic synthesis and medicinal chemistry.
N-Methyl-bis(trifluoromethanesulfonimide): This compound is used as a reagent in various chemical reactions and shares some structural features with methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl-.
Uniqueness
Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- is unique due to its specific combination of trifluoromethyl and diphenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications .
Propiedades
Número CAS |
98611-89-3 |
|---|---|
Fórmula molecular |
C13H10F3NO2S |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N,N-diphenylmethanesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)20(18,19)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
PBDSSQOYFPBVOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)

![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)




